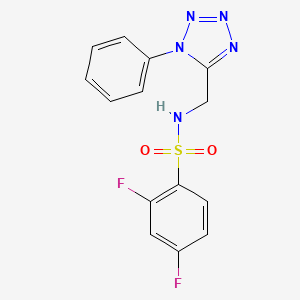

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

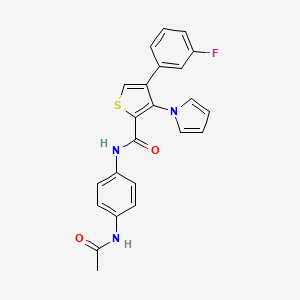

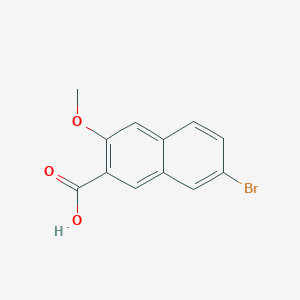

The compound “2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a phenyl group (a benzene ring), and a tetrazole group (a five-membered ring containing four nitrogen atoms and one carbon atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, which can be achieved through the reaction of nitriles with azide ions . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic phenyl group and the heterocyclic tetrazole ring could result in interesting electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including cycloadditions . The sulfonamide group could also undergo various reactions, such as hydrolysis .作用機序

Target of Action

Tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the tetrazole ring resists oxidation even when very strong oxidizing agents are employed because of its low homo energy . This suggests that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4-difluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5O2S/c15-10-6-7-13(12(16)8-10)24(22,23)17-9-14-18-19-20-21(14)11-4-2-1-3-5-11/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOUQEHSKNMYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2623935.png)

![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)